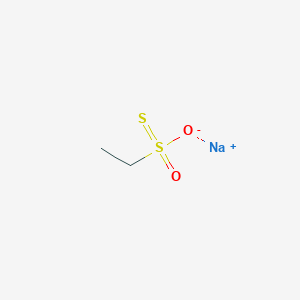
1-Butanesulfonic acid, 4-iodo-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 1-Butanesulfonic acid, 4-iodo-, sodium salt consists of a butane chain (four carbon atoms in a row), with a sulfonic acid group (SO3) attached to one end and an iodine atom attached to the other end. The sodium ion is associated with the compound through ionic bonding with the negatively charged sulfonate group.Physical And Chemical Properties Analysis
1-Butanesulfonic acid, sodium salt, has a molar mass of 160.17 g/mol . It is a white crystalline powder with a melting point of over 310°C . It is soluble in water, forming a clear to slightly hazy colorless solution .科学的研究の応用
Redox Cyclability in Polyaniline Synthesis
- Polyaniline Synthesis : 1-Butanesulfonic acid, 4-iodo-, sodium salt is used in the synthesis of water-soluble polyaniline. This synthesized polymer exhibits higher redox cyclability than unsubstituted polyaniline, making it useful in electrochemical applications (Kim et al., 1994).
Enzymatic Activity Research
- Enzymatic Interactions : A study examining the interaction of 1-butanesulfonic acid sodium salt with various enzymes found that, at studied concentrations, it generally remained inactive. This contrasts with the selective inhibitory effect of sodium dodecyl sulfate under similar conditions (Vincenzini et al., 1982).
Chromatographic Analysis
- Ion Chromatography : In ion chromatography, 4-hydroxy-1-butanesulfonic acid, a related compound, is used for the analysis of sulfobutyl ether-β-cyclodextrin. This method provides a simple, accurate, and reliable way to determine the presence of 4-hydroxy-1-butanesulfonic acid in various substances (Xiang, 2012).
Catalyst in Organic Synthesis
- Organic Synthesis Catalyst : 1-Butanesulfonic acid, 4-iodo-, sodium salt, is used in the preparation of a Brönsted acid catalyst, which aids in the synthesis of various organic compounds under solvent-free conditions. This method is noted for its high yield, clean reaction, simple methodology, and short reaction time (Khaligh et al., 2015).
Conductivity in Polymers
- Polymer Conductivity : The sodium salt form of 1-butanesulfonic acid, 4-iodo-, is utilized in the synthesis of water-soluble polypyrrole, which demonstrates significantly higher conductivity compared to its unsubstituted forms. This increase in conductivity is attributed to self-doping by protons originally on the side chains (Chang et al., 1998).
Vibrational Spectroscopy
- Spectroscopy Studies : Vibrational spectroscopy and theoretical calculations have been applied to study the conformational behavior of sodium 1-butanesulfonate, revealing insights into its molecular structure and behavior in different states (Ohno et al., 2000).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept in a tightly closed container .
特性
IUPAC Name |
sodium;4-iodobutane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9IO3S.Na/c5-3-1-2-4-9(6,7)8;/h1-4H2,(H,6,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZCPMXLVKIUQR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8INaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884413 |
Source


|
| Record name | 1-Butanesulfonic acid, 4-iodo-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanesulfonic acid, 4-iodo-, sodium salt | |
CAS RN |
7671-49-0 |
Source


|
| Record name | 1-Butanesulfonic acid, 4-iodo-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007671490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanesulfonic acid, 4-iodo-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanesulfonic acid, 4-iodo-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate](/img/structure/B1324480.png)








